molecular formula C11H16N2 B563360 5-Methylnicotine-d3 CAS No. 1190016-33-1

5-Methylnicotine-d3

Cat. No. B563360
CAS RN: 1190016-33-1
M. Wt: 179.281
InChI Key: WPPLPODBERCBRQ-BMSJAHLVSA-N
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Description

5-Methylnicotine-d3 is a biochemical used for proteomics research . It is a derivative of nicotine and is structurally similar to the tobacco alkaloid, but with a methyl group attached to the nitrogen atom of the pyridine ring . The molecular formula of 5-Methylnicotine-d3 is C11H13D3N2 and it has a molecular weight of 179.28 .


Molecular Structure Analysis

5-Methylnicotine-d3 has a molecular formula of C11H13D3N2 . This indicates that it has 11 carbon atoms, 13 hydrogen atoms, 3 deuterium atoms (a stable isotope of hydrogen), and 2 nitrogen atoms. The exact structure would require more specific information or a detailed structural analysis.


Physical And Chemical Properties Analysis

5-Methylnicotine-d3 has a molecular weight of 179.28 . Other physical and chemical properties such as solubility, boiling point, and specific optical rotation are not provided in the search results.

Scientific Research Applications

Bioinspired Design of d3-Methylating Agents

A study by Wang et al. (2020) describes the development of a robust d3-methylating agent, 5-(methyl-d3)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethane sulfonate (DMTT). This agent is valuable in pharmaceutical research for incorporating deuterium atoms into organic molecules, allowing for tracing of drug molecules without significant alteration to their structure or function. DMTT, an analog of S-adenosylmethionine (SAM), demonstrates excellent selectivity and high-level deuterium incorporation in complex molecules with multiple reactive sites (Wang, Zhao, Zhao, & Shi, 2020).

Methylation Patterns in Mammalian DNA

Liang et al. (2002) investigated DNA methylation patterns in mouse embryonic stem cells, emphasizing the roles of DNA methyltransferases. They found that selective sequences, such as murine LINE-1 promoters, require ongoing de novo methylation by Dnmt3a and/or Dnmt3b for maintenance. This research is crucial for understanding the methylation dynamics in mammalian genomes (Liang, Chan, Tomigahara, Tsai, & Gonzales, 2002).

Synthesis of Pharmaceutical Intermediates

Guo, Lu, and Wang (2015) reported a novel method for preparing 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine. Starting with 5-methylnicotinic acid, this method is simple, efficient, and environmentally friendly, highlighting the importance of 5-methylated compounds in pharmaceutical synthesis (Guo, Lu, & Wang, 2015).

Epigenetic Modifications in Embryonic Stem Cells

Ramsahoye et al. (2000) found that embryonic stem cells, unlike somatic tissues, have significant cytosine-5 methylation at CpA and CpT, suggesting a unique epigenetic landscape in these cells. The presence of non-CpG methylation correlated with the expression of Dnmt3a, a methyltransferase, implicating its role in this modification (Ramsahoye, Biniszkiewicz, Lyko, Clark, & Bird, 2000).

Suzuki–Miyaura Methylation in Pharmaceutical Development

Falb et al. (2017) described a Suzuki–Miyaura methylation process, including the efficient introduction of methyl-d3 into aromatic systems. This process was applied in the synthesis of pirfenidone and its CD3 version, SD-560, used for treating idiopathic pulmonary fibrosis. This research showcases the utility of deuterium-labeled molecules in drug development (Falb, Ulanenko, Tor, Gottesfeld, & Weitman, 2017).

Coordination Complexes in Material Science

Li et al. (2014) synthesized various 5-methylnicotinate coordination complexes, demonstrating the diverse coordination motifs achievable. These findings are significant for material science, particularly in developing novel materials with specific properties (Li, Chen, Liu, & Du, 2014).

properties

IUPAC Name

3-methyl-5-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-6-10(8-12-7-9)11-4-3-5-13(11)2/h6-8,11H,3-5H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPLPODBERCBRQ-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2CCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCCC1C2=CN=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662108
Record name 3-Methyl-5-[1-(~2~H_3_)methylpyrrolidin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylnicotine-d3

CAS RN

1190016-33-1
Record name 3-Methyl-5-[1-(~2~H_3_)methylpyrrolidin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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